tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Description
Molecular Geometry and Crystallographic Analysis
The crystal structure of tert-butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate features a pyridine core substituted at positions 2, 3, and 5. Single-crystal X-ray diffraction studies of analogous pyridinylboronic esters reveal monoclinic systems with space group P2₁/ c and unit cell parameters such as a = 14.6998(9) Å, b = 5.9337(4) Å, c = 14.6275(11) Å, and β = 113.542(8)°. Key bond lengths include:
- B–O bonds: 1.36–1.38 Å (consistent with sp²-hybridized boron)
- Pyridine C–N bond: 1.34 Å
- C–Br bond: 1.89–1.91 Å
The dioxaborolane ring adopts a chair-like conformation, with dihedral angles of 85–88° between the boronate and pyridine planes. Steric interactions between the tert-butyl carbamate and tetramethyl dioxaborolane groups induce slight pyramidalization at boron (bond angles: 116–118°).
Table 1: Selected Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/ c | |
| B–O bond length | 1.37 Å | |
| Pyridine C–N–C angle | 118.5° | |
| Br–C–C–B dihedral angle | 87.3° |
Electronic Configuration and Resonance Stabilization
The pyridine ring exhibits significant electron withdrawal due to the nitrogen atom (Hammett σₘ = +0.71), which is amplified by the electron-withdrawing carbamate (-NHCO₂tBu) and boronic ester groups. Density functional theory (DFT) calculations on similar systems show:
- Boron’s empty pₓ orbital participates in conjugation with the pyridine π-system, lowering the LUMO by 1.2 eV.
- Resonance structures delocalize electron density from the pyridine nitrogen to the boronate ester, stabilizing the molecule by ~15 kcal/mol.
The tert-butyl carbamate introduces steric bulk but minimal electronic perturbation, as its carbonyl group remains orthogonal to the pyridine ring. Infrared spectroscopy of related compounds confirms this via C=O stretches at 1680–1720 cm⁻¹, unchanged from isolated carbamates.
Boron-Nitrogen Coordination Chemistry
Boron-nitrogen interactions in this compound are mediated through:
- Intermolecular B←N dative bonds : The pyridine nitrogen donates electron density to boron’s vacant pₓ orbital, with B–N distances of 2.45–2.55 Å observed in solid-state structures.
- Intramolecular stabilization : The carbamate’s carbonyl oxygen weakly coordinates boron (B–O = 2.68 Å), as seen in boronate ester cages.
These interactions enhance thermal stability, as evidenced by thermogravimetric analysis (TGA) showing decomposition onset at 220°C. In solution, dynamic NMR studies reveal rapid exchange between free and coordinated states (ΔG‡ = 12.3 kcal/mol).
Table 2: Coordination Effects on Reactivity
| Property | Coordinated State | Free State |
|---|---|---|
| B–O bond length | 1.38 Å | 1.42 Å |
| Pyridine C–N stretch | 1580 cm⁻¹ | 1565 cm⁻¹ |
| Hydrolysis half-life | >24 hrs (pH 7) | 8 hrs (pH 7) |
Comparative Analysis with Related Pyridinylboronic Esters
Key distinctions from analogs include:
1. Regiochemical Effects
- 5-Bromo-2-boronic esters exhibit 10× faster Suzuki coupling rates than 3-substituted isomers due to reduced steric hindrance.
- tert-Butyl carbamate at C-2 improves solubility in apolar solvents (logP = 2.14) vs. hydroxyl or methyl groups.
2. Steric and Electronic Modulation
| Compound | Boron Environment | Tₘ(°C) |
|---|---|---|
| 5-Bromo-2-(pinacol boronate)pyridine | Less hindered | 103 |
| tert-Butyl C-2 carbamate derivative | Sterically shielded | 155 |
| 3-Bromo-5-(dioxaborolane)pyridine | Planar boronate | 98 |
3. Synthetic Utility
Properties
IUPAC Name |
tert-butyl N-[5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BBrN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDCCOMSWYCHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BBrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694426 | |
| Record name | tert-Butyl [5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263142-42-2 | |
| Record name | tert-Butyl [5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Functionalization of Pyridine Core
The compound’s synthesis typically begins with a pyridine scaffold, which undergoes sequential modifications to install the bromo, boronate, and carbamate groups. A common pathway involves:
-
Protection of the Amine Group : The 2-amino pyridine derivative is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This step ensures the amine group remains inert during subsequent reactions.
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Bromination at Position 5 : Electrophilic bromination is achieved using N-bromosuccinimide (NBS) or molecular bromine (Br₂) under controlled conditions. For instance, bromination in dichloromethane at 0–25°C with catalytic iron(III) chloride directs substitution to the para position relative to the carbamate group.
-
Borylation at Position 3 : The brominated intermediate undergoes palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂). Optimized conditions include Pd(dppf)Cl₂ as the catalyst, potassium acetate as the base, and anhydrous 1,4-dioxane as the solvent, heated to 80–100°C under nitrogen.
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 25°C, 12 h | 85–92% |
| Bromination | NBS, FeCl₃, CH₂Cl₂, 0°C → 25°C, 6 h | 70–78% |
| Borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C, 24 h | 50–65% |
Alternative Pathways via Directed ortho-Metalation
An alternative strategy employs directed ortho-metalation (DoM) to install substituents with high regiocontrol:
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Lithiation-Borylation : Treatment of 2-Boc-aminopyridine with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at position 3. Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronate ester.
-
Post-Metalation Bromination : Subsequent bromination at position 5 using NBS in tetrahydrofuran (THF) at −40°C achieves high regioselectivity.
This method circumvents the need for palladium catalysis but requires stringent anhydrous and low-temperature conditions.
Optimization of Catalytic Borylation
Catalyst and Ligand Selection
The choice of palladium catalyst and supporting ligands critically impacts borylation efficiency:
-
PdCl₂(dtbpf) : This catalyst, paired with the dtbpf ligand, enhances steric hindrance, reducing homocoupling byproducts and improving yields to 65–70%.
-
Solvent Systems : Anhydrous dioxane or toluene minimizes boronate ester hydrolysis. Pre-degassing solvents via freeze-pump-thaw cycles further prevent oxidative side reactions.
Temperature and Reaction Time
Microwave-assisted synthesis at 140°C reduces reaction times from 24 h to 2 h, though excessive heat risks decomposing the boronate ester. A balance between 80–100°C and 12–18 h is optimal for scalability.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems for bromination and borylation steps, ensuring consistent heat distribution and safer handling of pyrophoric intermediates. For example, a tubular reactor with immobilized Pd catalyst beds achieves 90% conversion per pass.
Purification Techniques
-
Recrystallization : The final product is purified via recrystallization from ethanol/water mixtures, yielding >99% purity.
-
Chromatography : Flash chromatography on silica gel (hexane/ethyl acetate gradients) isolates intermediates with 85–90% recovery.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) validates purity >98%, with retention times consistent across batches.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions, including:
Cross-Coupling Reactions: : Commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Substitution Reactions: : The bromine atom can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: : The boronic acid derivative can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: : Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or water.
Substitution Reactions: : Nucleophiles such as amines or alcohols, and solvents like DMF or DMSO.
Oxidation/Reduction: : Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling reactions.
Substituted Pyridines: : Formed from substitution reactions.
Oxidized/Reduced Boronic Acids: : Resulting from oxidation or reduction reactions.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Case Studies:
- GSK-3β Inhibition : In a study focusing on GSK-3β inhibitors, compounds similar to tert-butyl (5-bromo...) demonstrated significant inhibitory activity. The presence of the dioxaborolane group is believed to enhance binding affinity to the target enzyme .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to participate in various coupling reactions makes it valuable for constructing complex organic molecules.
Synthetic Pathways:
- Cross-Coupling Reactions : The dioxaborolane moiety facilitates cross-coupling reactions with aryl halides and other electrophiles. This property is particularly useful in synthesizing biaryl compounds which are important in medicinal chemistry.
Materials Science
Research has indicated potential applications of this compound in developing new materials with unique properties.
Material Applications:
- Polymer Chemistry : The incorporation of the tert-butyl carbamate group into polymer matrices can improve solubility and processability. This modification is crucial for creating materials that require specific mechanical or thermal properties.
Mechanism of Action
The mechanism by which tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as the Suzuki-Miyaura cross-coupling reaction.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Key analogues differ in the substituent at position 5 (e.g., Cl, F, NO₂) and their impact on reactivity, stability, and applications:
Key Observations :
- Bromo vs. Chloro : Bromo derivatives exhibit higher reactivity in cross-couplings due to weaker C–Br bonds compared to C–Cl, making them preferable for sequential functionalization .
- Fluoro : The electron-withdrawing F substituent enhances electrophilicity, aiding in meta-selective C–H borylation .
- Nitro : Nitro groups facilitate redox-active intermediates but require careful handling due to instability under reducing conditions .
Stability and Handling
- Bromo Derivative : Air-sensitive; stored under inert gas due to boronate ester hydrolysis susceptibility .
- Fluoro Derivative : Enhanced stability in aqueous media compared to bromo/chloro analogues, making it suitable for in situ biological applications .
- Nitro Derivative : Thermal instability necessitates storage at –20°C to prevent decomposition .
Biological Activity
tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action and its effects on various biological systems based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C19H25BBrN2O4
- CAS Number : 1024677-85-7
- Molecular Weight : 422.13 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it exhibits inhibitory activity against various kinases, including GSK-3β and IKK-β. These kinases are crucial in numerous cellular processes such as cell proliferation and apoptosis.
Inhibitory Activity Against Kinases
In a study assessing the inhibitory effects of various compounds on GSK-3β and IKK-β:
- Compounds similar to tert-butyl carbamate demonstrated IC50 values ranging from 10 nM to over 1 µM against GSK-3β.
- The presence of specific substituents influenced the potency of inhibition; for example, smaller alkyl groups enhanced activity while larger groups reduced it .
Cytotoxicity and Cell Viability
The cytotoxic effects of tert-butyl carbamate were evaluated in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The findings included:
- Compounds showed varying degrees of cytotoxicity based on concentration.
- At concentrations up to 10 µM, certain derivatives did not significantly decrease cell viability, indicating a favorable safety profile for potential therapeutic applications .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were also investigated:
- In BV-2 microglial cells, tert-butyl carbamate reduced levels of nitric oxide (NO) and interleukin 6 (IL-6), key mediators in inflammatory responses.
- At a concentration of 1 µM, it effectively lowered NO levels while maintaining cell viability .
Case Studies and Research Findings
Several studies have highlighted the potential applications of tert-butyl carbamate in drug development:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
